2-(3-Fluoropyridin-4-yl)acetic acid

Kinase inhibition Structure-activity relationship Fluorinated heterocycles

Researchers face activity loss from regioisomer impurities in fluoropyridine building blocks. 2-(3-Fluoropyridin-4-yl)acetic acid provides a defined 3-fluoro-4-pyridyl substitution with ≥95% certified purity. • 30-fold potency gain over 3-methyl analog (IC₅₀ 0.99 µM vs >30 µM). • LogP ~0.84 enhances foliar uptake in agrochemical discovery. • Multi-vendor supply ensures kilogram-scale continuity.

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
Cat. No. B13633263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoropyridin-4-yl)acetic acid
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1CC(=O)O)F
InChIInChI=1S/C7H6FNO2/c8-6-4-9-2-1-5(6)3-7(10)11/h1-2,4H,3H2,(H,10,11)
InChIKeySREAIUZYLJHKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluoropyridin-4-yl)acetic acid Procurement & Specifications


2-(3-Fluoropyridin-4-yl)acetic acid (CAS 1000545-36-7, C₇H₆FNO₂, MW 155.13 g/mol) is a fluorinated pyridine-4-acetic acid building block used in medicinal chemistry and agrochemical synthesis . The compound features a fluorine atom at the 3-position of the pyridine ring and an acetic acid side chain at the 4-position, offering a distinct substitution pattern that influences electronic properties, hydrogen-bonding capability, and metabolic stability of derived molecules . Commercial sources include AKSci (Cat# 2322FF), CymitQuimica (Ref. 3D-AQB54536), and Leyan (Cat# 1822531), typically supplied at ≥95% purity .

Medicinal chemistry building block: Fluorinated pyridine-4-acetic acid scaffold for kinase and PDE4/HDAC inhibitor synthesis
Procurement context: Multi-vendor availability (AKSci, Leyan, CymitQuimica) supports supply-chain flexibility
Selection logic: Regioisomeric purity may influence kinase binding geometry; verify 3-fluoro identity by NMR or HPLC

Regioisomer Specificity of 2-(3-Fluoropyridin-4-yl)acetic acid


Fluoropyridylacetic acid regioisomers (e.g., 2-(2-fluoropyridin-4-yl)acetic acid, 2-(5-fluoropyridin-3-yl)acetic acid, 2-(3-fluoropyridin-2-yl)acetic acid) share the same molecular formula but position the fluorine atom differently, leading to distinct electronic distributions, pKa values, and hydrogen-bonding patterns [1]. In structure-activity relationship studies, the 3-fluoro-4-pyridyl moiety delivered an IC₅₀ of 0.99 µM in a kinase inhibition assay, while the 3-methyl-4-pyridyl analog was inactive (>30 µM) and the 3,5-difluoro-4-pyridyl variant showed 0.65 µM, demonstrating that even subtle substitution changes cause large potency shifts [2]. Generic substitution without experimental validation risks loss of activity, altered selectivity, and unforeseen metabolic liabilities [3].

Target
2-(3-Fluoropyridin-4-yl)acetic acid
Reported kinase activity context (IC₅₀ 0.99 µM derivative); distinct 3-fluoro hinge-binding geometry
Regioisomer Substitutes
2- or 5-fluoro pyridylacetic acids
Substitution may shift electronic distribution and hydrogen-bonding patterns, potentially altering kinase selectivity profiles
Target
Monosubstituted 3-fluoro isomer
Reported balance of synthetic accessibility and activity; consistent multi-vendor sourcing
Analog Substitutes
3-methyl or 3,5-difluoro analogs
Methyl analog may have very low activity context; difluoro analog may increase synthetic cost with context-dependent potency gain
Verification: Confirm regioisomeric identity by ¹H/¹⁹F NMR. Purity ≥95% per supplier COA does not confirm isomeric specificity.

Comparative Evidence: 2-(3-Fluoropyridin-4-yl)acetic acid


Kinase Potency: 3-Fluoro- vs. 3-Methyl-4-pyridyl

In a series of pyridone-based kinase inhibitors, the analog bearing the 3-fluoro-4-pyridyl group (compound 15c, n=1) displayed an IC₅₀ of 0.99 µM, a >30-fold improvement over the 3-methyl-4-pyridyl analog (>30 µM) and a 1.5-fold difference from the 3,5-difluoro-4-pyridyl analog (0.65 µM) [1]. This data demonstrates that the monofluro substitution at the 3-position provides a favorable balance of potency and synthetic accessibility compared to the difluoro variant.

Kinase Potency: 3-F vs 3-Me
Head-to-head
IC₅₀ 0.99 µM vs >30 µM (methyl analog); 0.65 µM (difluoro analog)
Reported >30-fold kinase inhibition context relative to methyl analog
Derivative compound 15c (n=1); enzymatic assay context
Kinase inhibition Structure-activity relationship Fluorinated heterocycles

Binding Selectivity: 3-Fluoro vs. 2-Fluoro Pyridyl

A comparative study of fluoropyridyl substituents showed that the 3-fluoro-4-pyridyl group confers distinct orientation within the ATP-binding pocket of kinases, whereas the 2-fluoro-4-pyridyl isomer may adopt a different geometry due to altered hydrogen-bonding with the hinge region [1]. This is consistent with general SAR observations that fluorine at the 3-position of 4-substituted pyridines optimizes both potency and selectivity profiles [2].

Binding Selectivity: 3-F vs 2-F
Class-level
3-fluoro-4-pyridyl hinge geometry vs 2-fluoro orientation context
Inferred binding-pose context; direct comparison data to verify
Molecular modeling and kinase panel review
Regioselectivity Target engagement Fluorine substitution

Supplier Purity & Batch Consistency

Suppliers including AKSci, Leyan, and CymitQuimica list 2-(3-fluoropyridin-4-yl)acetic acid at ≥95% purity (HPLC), with full quality assurance documentation (COA, SDS) available upon request . In comparison, some regioisomers such as 2-(2-fluoropyridin-4-yl)acetic acid are often supplied at similar purity levels, but the 3-fluoro isomer's availability from multiple independent sources ensures competitive pricing and supply chain resilience.

Supplier Purity & Batch
Data to verify
≥95% purity reported by AKSci, Leyan, CymitQuimica
Multi-vendor procurement flexibility context
Supplier COA review recommended
Quality control Purity Analytical standard

LogP & Solubility: Fluorinated vs. Non-Fluorinated Analog

Computational predictions indicate that 2-(3-fluoropyridin-4-yl)acetic acid has a LogP of approximately 0.84 and pKa (acid) ~3.2, comparable to other monofluropyridine acetic acids [1]. The non-fluorinated parent, 4-pyridylacetic acid, has a LogP of approximately -0.2, indicating that fluorine substitution increases lipophilicity by roughly 1 log unit, which can enhance membrane permeability of derived drug candidates.

LogP & Solubility Prediction
Class-level
LogP ~0.84 vs ~ -0.2 (non-fluorinated parent)
Predicted lipophilicity increase of ~1 log unit
Computational estimation; experimental confirmation recommended
ADME Lipophilicity Computational chemistry

Application Scenarios for 2-(3-Fluoropyridin-4-yl)acetic acid


Kinase Lead Optimization with Synthetic Tractability

Based on the IC₅₀ data showing a 30-fold improvement over the methyl analog but only a 1.5-fold difference from the difluoro analog [1], 2-(3-fluoropyridin-4-yl)acetic acid is the preferred building block when synthetic cost and scalability are prioritized over marginal potency gains. This is particularly relevant for programs targeting kinases where the 3-fluoro-4-pyridyl group provides the optimal balance of activity and ease of further derivatization.

PDE4/HDAC Inhibitor Scaffold Synthesis

The distinct binding geometry of the 3-fluoro-4-pyridyl group, as inferred from kinase SAR studies [2], makes this building block suitable for constructing PDE4 or HDAC inhibitor libraries where the acetic acid moiety can serve as a zinc-binding group warhead or a linker attachment point. Substitution with regioisomers may lead to inactive compounds due to disrupted binding interactions.

Analytical Reference Standard for Metabolite Studies

With certified purity ≥95% and quality documentation available from multiple independent suppliers , 2-(3-fluoropyridin-4-yl)acetic acid can serve as a reference standard for LC-MS/MS method development and metabolite identification studies involving fluorinated pyridine-containing xenobiotics.

Agrochemical Intermediate for Crop Protection

The enhanced lipophilicity (LogP ~0.84 vs. -0.2 for parent) [3] supports the use of this building block in agrochemical discovery programs targeting improved foliar uptake and systemic translocation. The compound's availability from multiple vendors at competitive purity levels ensures reliable supply for kilogram-scale synthesis campaigns.

Application
Selection Property
Validation Focus
Kinase lead optimization
Kinase selectivity review context
Synthetic accessibility and regioisomeric identity confirmation
PDE4/HDAC inhibitor scaffold synthesis
3-fluoro-4-pyridyl binding geometry context
Hinge-binding and linker-attachment point compatibility
Analytical reference standard for metabolite studies
Certified purity and quality documentation
LC-MS/MS method development and matrix-effect control
Agrochemical intermediate for crop protection
Predicted lipophilicity context
Foliar uptake and systemic translocation research models
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